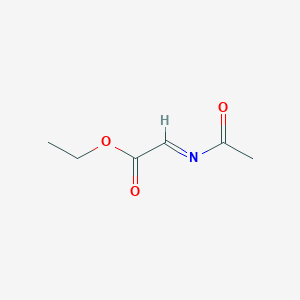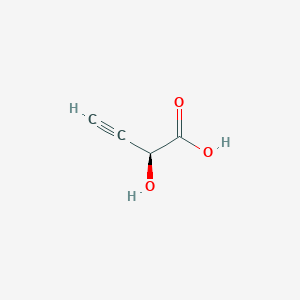
Hexadeca-4,7-dienoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexadeca-4,7-dienoic acid is a long-chain fatty acid with the molecular formula C16H28O2 It is characterized by the presence of two double bonds located at the 4th and 7th positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Hexadeca-4,7-dienoic acid can be synthesized through various organic synthesis methods. One common approach involves the use of alkyne metathesis followed by hydrogenation to introduce the double bonds at the desired positions. The reaction conditions typically involve the use of catalysts such as molybdenum or tungsten complexes to facilitate the metathesis reaction .
Industrial Production Methods
In industrial settings, this compound can be produced through the extraction and purification of natural sources such as plant oils and algae. The extraction process involves the use of solvents to isolate the fatty acid fractions, followed by chromatographic techniques to purify the desired compound .
Analyse Chemischer Reaktionen
Types of Reactions
Hexadeca-4,7-dienoic acid undergoes various chemical reactions, including:
Oxidation: The double bonds in this compound can be oxidized to form epoxides or hydroxylated derivatives.
Reduction: The double bonds can be reduced to form saturated fatty acids.
Substitution: The carboxylic acid group can undergo esterification or amidation reactions to form esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Hydrogenation reactions typically use catalysts such as palladium on carbon (Pd/C) or platinum (Pt).
Substitution: Esterification reactions often use alcohols in the presence of acid catalysts like sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Epoxides, hydroxylated fatty acids.
Reduction: Saturated hexadecanoic acid.
Substitution: Esters, amides.
Wissenschaftliche Forschungsanwendungen
Hexadeca-4,7-dienoic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex organic molecules.
Biology: Studied for its role in cell membrane structure and function.
Medicine: Investigated for its potential anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of bio-based lubricants and surfactants.
Wirkmechanismus
The mechanism of action of hexadeca-4,7-dienoic acid involves its interaction with cellular membranes and enzymes. The double bonds in the fatty acid chain allow it to integrate into lipid bilayers, affecting membrane fluidity and permeability. Additionally, this compound can act as a substrate for enzymes involved in fatty acid metabolism, leading to the production of bioactive metabolites .
Vergleich Mit ähnlichen Verbindungen
Hexadeca-4,7-dienoic acid can be compared with other similar compounds such as:
Hexadeca-7,10-dienoic acid: Similar structure but with double bonds at the 7th and 10th positions.
Hexadeca-4,7,10,13-tetraenoic acid: Contains four double bonds, making it more unsaturated.
Hexadecanoic acid: A saturated fatty acid with no double bonds.
The uniqueness of this compound lies in its specific double bond positions, which confer distinct chemical and biological properties compared to its analogs .
Eigenschaften
CAS-Nummer |
80782-81-6 |
|---|---|
Molekularformel |
C16H28O2 |
Molekulargewicht |
252.39 g/mol |
IUPAC-Name |
hexadeca-4,7-dienoic acid |
InChI |
InChI=1S/C16H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h9-10,12-13H,2-8,11,14-15H2,1H3,(H,17,18) |
InChI-Schlüssel |
CQHASUVQRDMWKB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC=CCC=CCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![Diethyl {[4-(benzyloxy)phenyl]methyl}propanedioate](/img/structure/B14425266.png)
![(5aS,8aS)-5-propan-2-yl-4,5a,6,7,8,8a-hexahydrocyclopenta[f][1,3,5]dioxazepine](/img/structure/B14425273.png)



